4-(1-Carboxyethyl)benzoic acid is an organic compound with the molecular formula C10H10O4 and a CAS number of 67381-50-4. This compound features a benzoic acid structure with a carboxyethyl group attached to the para position of the benzene ring. The presence of both carboxylic acid and ethyl groups contributes to its unique chemical properties, making it a subject of interest in various fields, including organic chemistry and pharmacology.
The compound is characterized by its white crystalline appearance and is soluble in polar solvents. Its structure can be represented as follows:
textO ||C6H4-C-COOH | CH2 | COOH
The biological activity of 4-(1-Carboxyethyl)benzoic acid has been explored in various studies, revealing potential anti-inflammatory and analgesic properties. It may interact with biological pathways involved in pain perception and inflammation, although specific mechanisms remain under investigation. Furthermore, compounds with similar structures often exhibit antioxidant properties, suggesting that 4-(1-Carboxyethyl)benzoic acid may also possess some degree of antioxidant activity.
Several synthesis methods have been reported for 4-(1-Carboxyethyl)benzoic acid:
4-(1-Carboxyethyl)benzoic acid has various applications across different fields:
Interaction studies involving 4-(1-Carboxyethyl)benzoic acid have focused on its ability to bind with various biological targets. Research indicates that it may interact with enzymes involved in metabolic pathways, which could influence its effectiveness as a therapeutic agent. Additionally, studies on its interactions with other compounds suggest synergistic effects when combined with certain anti-inflammatory drugs, enhancing their efficacy .
Several compounds exhibit structural similarities to 4-(1-Carboxyethyl)benzoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Benzoic Acid | C7H6O2 | Simple aromatic carboxylic acid; widely used as a preservative. |
3-Hydroxybenzoic Acid | C7H6O3 | Contains a hydroxyl group; exhibits antioxidant properties. |
4-Aminobenzoic Acid | C7H7NO2 | Contains an amino group; used in dye synthesis and as a pharmaceutical intermediate. |
Uniqueness: What sets 4-(1-Carboxyethyl)benzoic acid apart from these compounds is its combination of both carboxylic acid and ethyl functionalities at the para position, which influences its reactivity and potential biological activity differently than its counterparts.